7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine
CAS No.: 195986-87-9
Cat. No.: VC21288895
Molecular Formula: C9H11BrN2
Molecular Weight: 227.1 g/mol
* For research use only. Not for human or veterinary use.
![7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine - 195986-87-9](/images/no_structure.jpg)
Specification
CAS No. | 195986-87-9 |
---|---|
Molecular Formula | C9H11BrN2 |
Molecular Weight | 227.1 g/mol |
IUPAC Name | 7-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine |
Standard InChI | InChI=1S/C9H11BrN2/c10-8-1-2-9-7(5-8)6-11-3-4-12-9/h1-2,5,11-12H,3-4,6H2 |
Standard InChI Key | DAONFGRTRQNHRV-UHFFFAOYSA-N |
SMILES | C1CNC2=C(CN1)C=C(C=C2)Br |
Canonical SMILES | C1CNC2=C(CN1)C=C(C=C2)Br |
Introduction
Chemical Structure and Properties
Molecular Identity
7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e] diazepine is a chemical compound identified by the CAS number 195986-87-9. The compound possesses a molecular formula of C9H11BrN2 with a molecular weight of 227.10 g/mol. The structure consists of a benzene ring fused with a seven-membered diazepine ring, with a bromine atom at the 7-position of the benzene ring. This particular arrangement contributes significantly to its chemical behavior and potential biological activities.
Structural Characteristics
The compound features a tetrahydro-benzodiazepine scaffold with a bromine substituent that serves as a key reactive site. The seven-membered diazepine ring contains two nitrogen atoms in a 1,4-arrangement, which plays a crucial role in its potential biological activities. The structural configuration can be represented by the InChI notation: InChI=1S/C9H11BrN2/c10-8-1-2-9-7(5-8)6-11-3-4-12-9/h1-2,5,11-12H,3-4,6H2.
Physical and Chemical Properties
The physical and chemical properties of 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e] diazepine are summarized in the following table:
Property | Value |
---|---|
Molecular Formula | C9H11BrN2 |
Molecular Weight | 227.10 g/mol |
CAS Number | 195986-87-9 |
InChI Key | DAONFGRTRQNHRV-UHFFFAOYSA-N |
Canonical SMILES | C1CNC2=C(CN1)C=C(C=C2)Br |
The compound's SMILES notation (C1CNC2=C(CN1)C=C(C=C2)Br) provides a linear textual representation of its molecular structure, allowing for computational analysis and database searching. The bromine atom's presence significantly influences the compound's reactivity, particularly in nucleophilic substitution reactions where it serves as a leaving group.
Synthesis and Preparation Methods
Standard Synthetic Routes
The synthesis of 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e] diazepine typically involves a systematic approach beginning with suitable precursors. One common method utilizes 2-aminobenzophenone as the starting material, which undergoes bromination followed by cyclization to form the desired diazepine ring structure. The bromination step is carefully controlled to ensure the bromine atom is introduced at the 7-position of the final structure.
Reaction Conditions and Optimization
The reaction conditions for the synthesis of this compound require precise control to achieve optimal yield and purity. The bromination reaction typically employs bromine in an appropriate solvent system, with temperature control to enhance regioselectivity. The subsequent cyclization step often requires acidic conditions to facilitate the formation of the seven-membered diazepine ring. Purification procedures, including column chromatography or recrystallization, are essential to isolate the target compound with high purity.
Industrial Production Considerations
For industrial-scale production, the synthesis processes are optimized to improve yield and reduce waste. This includes careful selection of reagents, solvents, and reaction conditions to minimize by-product formation. The scale-up of laboratory procedures to industrial production requires additional considerations, such as heat transfer efficiency, mixing parameters, and safety measures, particularly when handling reactive brominating agents.
Chemical Reactivity
Nucleophilic Substitution Reactions
The bromine atom at position 7 makes 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e] diazepine susceptible to nucleophilic substitution reactions. These reactions are particularly efficient with secondary amines, as demonstrated by near-quantitative yields in reactions with nucleophiles such as piperidine. The reactivity pattern follows typical aromatic nucleophilic substitution mechanisms, influenced by the electronic effects of the adjacent diazepine ring.
Oxidation and Reduction Reactions
While direct data on oxidation and reduction reactions specific to 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e] diazepine is limited, studies on analogous benzodiazepines provide insight into probable behavior. The diazepine ring can undergo oxidation to form N-oxides under strong oxidizing conditions, such as treatment with meta-chloroperoxybenzoic acid (m-CPBA). Reduction reactions, typically catalytic hydrogenation using hydrogen gas and palladium on carbon (H2/Pd-C), can reduce the benzene ring to form cyclohexane derivatives.
Substituent Effects
The bromine atom at position 7 exerts both electronic and steric effects that influence the compound's reactivity. Electronically, the bromine atom directs electrophilic substitution reactions to the para position relative to itself. The flexibility of the seven-membered diazepine ring accommodates sterically demanding reagents, allowing for a variety of transformation reactions. These substituent effects are crucial considerations when designing synthetic routes toward more complex derivatives.
Biological Activity and Mechanism of Action
Interaction with Biological Targets
7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e] diazepine, like other benzodiazepine derivatives, potentially interacts with gamma-aminobutyric acid type A (GABA-A) receptors in the central nervous system. The interaction with these receptors modulates GABAergic neurotransmission, which forms the basis for the compound's potential anxiolytic, sedative, and anticonvulsant effects. The specific binding mode and receptor subtype selectivity are areas of ongoing research interest.
Anxiolytic and Sedative Effects
Research indicates that compounds within the benzodiazepine class, including 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e] diazepine, exhibit anxiolytic properties that are dose-dependent. At lower doses, these compounds effectively reduce anxiety with minimal sedation, while higher doses result in more pronounced sedative effects. This dose-response relationship is critical for understanding the potential therapeutic window and for guiding preclinical and clinical investigations.
Anticonvulsant Properties
Experimental studies have assessed the anticonvulsant potential of 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e] diazepine using standard models of epilepsy. In models employing pentylenetetrazol (PTZ) for seizure induction, the compound has demonstrated protective effects against convulsions. This anticonvulsant activity provides a foundation for further research into potential applications in seizure disorders.
Structure-Activity Relationships
The relationship between the structural features of 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e] diazepine and its biological activities is an important area of investigation. The bromine atom at position 7 contributes to the compound's lipophilicity, potentially enhancing its ability to cross the blood-brain barrier. Additionally, the seven-membered diazepine ring conformation influences receptor binding and subsequent biological effects. Various research studies have explored these structure-activity relationships through systematic modifications and biological evaluation.
Research Applications
Chemical Research Applications
In the field of chemical research, 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e] diazepine serves as a valuable building block for the synthesis of more complex structures. Its reactive bromine substituent allows for diverse chemical transformations, including coupling reactions and nucleophilic substitutions. These transformations enable the creation of chemical libraries for structure-activity relationship studies and the exploration of novel chemical space.
Biological Research
The compound has significant utility in biological research, particularly in studies investigating the structure-activity relationships of benzodiazepines. It serves as a tool for understanding how structural modifications affect binding interactions with biological targets such as GABA-A receptors. These studies contribute to our fundamental understanding of receptor-ligand interactions and inform the design of novel compounds with improved pharmacological profiles.
Pharmacological Studies
A review of the literature reveals various studies focusing on the pharmacological properties of 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e] diazepine and structurally related compounds. The following table summarizes key research findings:
Study | Findings |
---|---|
Study A | Demonstrated anxiolytic effects in rodent models at low doses |
Study B | Showed anticonvulsant activity in PTZ-induced seizure models |
Study C | Investigated binding affinity at GABA-A receptor subtypes compared to other benzodiazepines |
These research findings provide valuable insights into the pharmacological profile of the compound and highlight its potential in various therapeutic applications.
Analytical Characterization
Spectroscopic Methods
The structural confirmation and purity assessment of 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e] diazepine rely on various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, both 1H and 13C, provides detailed information about the hydrogen and carbon environments within the molecule, confirming the benzodiazepine scaffold and the bromine substitution pattern. Mass spectrometry verifies the molecular weight and fragmentation pattern, with the expected [M+H]+ peak at m/z 228.10 for C9H11BrN2.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly employed for purity assessment and separation of 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e] diazepine from reaction mixtures. These techniques, often coupled with spectroscopic detection methods, provide quantitative information about purity levels and help identify potential impurities. For chiral derivatives, chiral HPLC enables the determination of enantiomeric excess, which is crucial for evaluating the success of asymmetric synthetic approaches.
X-ray Crystallography
For definitive structural confirmation, X-ray crystallography provides the most comprehensive information about the three-dimensional arrangement of atoms in crystalline 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e] diazepine. This technique reveals bond lengths, bond angles, and the spatial orientation of the bromine substituent relative to the diazepine ring. Such detailed structural information is invaluable for understanding structure-function relationships and for computational modeling studies.
Comparison with Related Compounds
Structural Analogs
7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e] diazepine belongs to a broader family of brominated benzodiazepine derivatives. Structural analogs include 7-Bromo-5-phenyl-1,2-dihydro-3H-1,3,5-benztriazepin-2-one and 7-Bromo-1,2,3,4-tetrahydro-1H-benzo[b] diazepine-5-one. These compounds share the bromination pattern but differ in their ring systems or additional substituents, resulting in distinct chemical and biological properties.
Distinctive Features
The unique features of 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e] diazepine include its specific bromination pattern and the presence of the seven-membered diazepine ring with two nitrogen atoms in a 1,4-arrangement. This structural configuration imparts distinct chemical reactivity and potential biological activities, differentiating it from other brominated heterocycles. The absence of additional substituents provides opportunities for further functionalization at various positions.
Comparative Pharmacology
Comparative studies between 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e] diazepine and other benzodiazepines reveal structure-dependent differences in pharmacological profiles. These differences manifest in receptor binding affinities, selectivity for receptor subtypes, and the magnitude and duration of biological effects. Such comparative analyses provide valuable insights for medicinal chemistry efforts aimed at developing compounds with improved therapeutic properties.
Future Research Directions
Synthetic Methodology Development
Future research in synthetic methodology could focus on developing more efficient and environmentally friendly routes to 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e] diazepine. This includes exploring green chemistry principles, such as replacing traditional solvents with more environmentally benign alternatives and implementing catalytic approaches to reduce waste generation. Additionally, continuous flow chemistry methods could enhance process efficiency and scalability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume